5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a thiazole ring, a pyrrole ring, and various substituents including a chlorophenyl group and a dimethoxybenzyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, which can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The resulting thiazole intermediate is then coupled with a pyrrole derivative through a series of condensation reactions, often involving reagents like acetic anhydride and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the chlorophenyl group and thiazole ring but differs in other substituents.
4-amino-2-(4-chlorophenyl)-6-(methylthio)pyrimidine-5-carbonitrile: Contains a chlorophenyl group and a heterocyclic ring but has different functional groups.
Uniqueness
The uniqueness of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one lies in its specific combination of functional groups and rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H20ClN3O3S |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[(3,4-dimethoxyphenyl)methyl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H20ClN3O3S/c1-28-18-8-3-13(9-19(18)29-2)10-26-11-17(27)20(21(26)24)22-25-16(12-30-22)14-4-6-15(23)7-5-14/h3-9,12,24,27H,10-11H2,1-2H3 |
InChI Key |
XLSCKEUBBMFCCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O)OC |
Origin of Product |
United States |
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